(6-Bromo-3-chloro-2-fluorophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

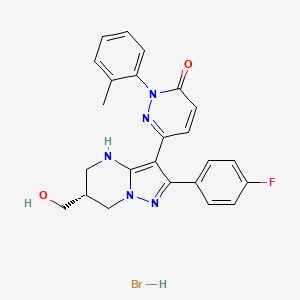

“(6-Bromo-3-chloro-2-fluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6BrClFN . It is a derivative of phenylmethanamine, which has been substituted with bromine, chlorine, and fluorine atoms .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring with bromine, chlorine, and fluorine substituents, and a methanamine group .Aplicaciones Científicas De Investigación

Halogenated Compounds in Material Science and Chemistry

Halogenated organic compounds, such as those containing bromo, chloro, and fluoro groups, are of significant interest in various scientific research areas due to their unique chemical properties. These properties make them valuable in the development of pharmaceuticals, advanced materials, and chemical synthesis methodologies.

Environmental and Health Impact Studies

Studies on Polybrominated Dibenzo-p-dioxins and Dibenzofurans highlight the environmental and health impacts of halogenated compounds, showing their persistence and bioaccumulation potential. Such research underscores the importance of understanding the environmental fate and toxicological effects of halogenated organic compounds, including those with structures similar to (6-Bromo-3-chloro-2-fluorophenyl)methanamine (Mennear & Lee, 1994).

Synthetic Methodologies

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl illustrates the synthesis of complex halogenated molecules, which is crucial for creating intermediates used in pharmaceuticals and organic materials (Qiu et al., 2009). This kind of research is essential for developing new methodologies to synthesize compounds like this compound more efficiently.

Halogen Bonding in Supramolecular Chemistry

Research on Halogenation in the Rhodophyta and similar studies demonstrate the unique reactivity and bonding characteristics of halogen atoms in organic compounds, which are exploited in designing novel materials and catalysts (Fenical, 1975). Such properties could be relevant to the applications of this compound in material science or as a catalyst in organic synthesis.

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be related to this process.

Mode of Action

The mode of action of (6-Bromo-3-chloro-2-fluorophenyl)methanamine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds . This process involves two key steps: oxidative addition and transmetalation .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially influence pathways related to carbon-carbon bond formation .

Pharmacokinetics

Similar compounds are often stored in dark places under an inert atmosphere at temperatures between 2-8°c , suggesting that these conditions may influence the compound’s bioavailability.

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound’s action could result in the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is often stored in dark places under an inert atmosphere at temperatures between 2-8°C , suggesting that light, oxygen, and temperature could affect its stability and efficacy.

Propiedades

IUPAC Name |

(6-bromo-3-chloro-2-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVGXCQGKFGXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)CN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

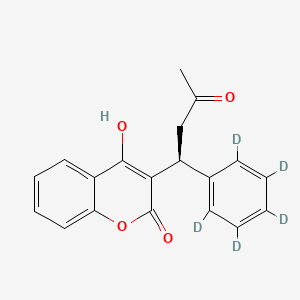

![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

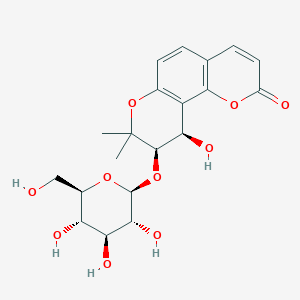

![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)

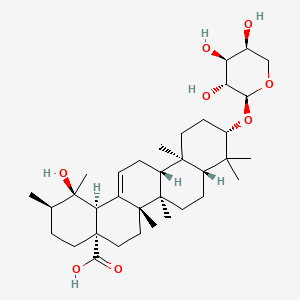

![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)

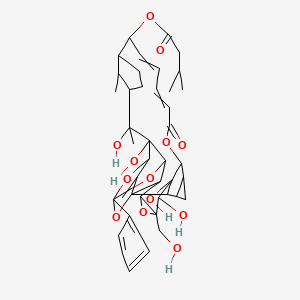

![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)